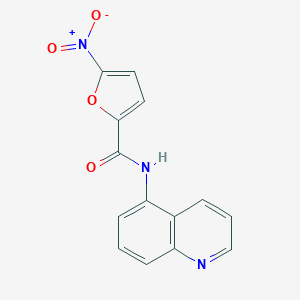![molecular formula C20H23ClN4O2S2 B251213 N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251213.png)
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a piperazine moiety, and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperazine Moiety: This involves the reaction of a suitable amine with a thiophene-2-carbonyl chloride to form the thiophene-piperazine intermediate.
Chlorination: The intermediate is then chlorinated to introduce the chloro group at the desired position on the phenyl ring.
Carbamothioylation: The final step involves the reaction of the chlorinated intermediate with butanamide in the presence of a suitable base to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea can be compared with other similar compounds, such as:
N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide: This compound has a similar structure but includes a nitro group instead of a carbamothioyl group.
N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-methylbenzamide: This compound has a methyl group instead of a carbamothioyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23ClN4O2S2 |
|---|---|
Peso molecular |
451 g/mol |
Nombre IUPAC |
N-[[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C20H23ClN4O2S2/c1-2-4-18(26)23-20(28)22-14-6-7-16(15(21)13-14)24-8-10-25(11-9-24)19(27)17-5-3-12-29-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H2,22,23,26,28) |
Clave InChI |
BNANIDIWBSLWFS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)Cl |
SMILES canónico |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251130.png)
![2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251131.png)
![2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251132.png)
![N-(2-furoyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251134.png)
![3-bromo-4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251135.png)
![5-bromo-2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251136.png)
![2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251137.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
